1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJQCPGRPWNXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzylamine, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan and thiophene rings are susceptible to oxidation under controlled conditions:
Nucleophilic Substitution
The chlorophenyl group undergoes substitution reactions with strong nucleophiles:
Reduction Reactions
The urea group and heterocycles participate in reduction pathways:
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
Hydrolysis Reactions
The urea linkage is cleaved under acidic/basic conditions:
Comparative Reactivity of Functional Groups
Key Research Findings
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Synthetic Utility : The chlorophenyl group’s versatility in cross-coupling (e.g., Suzuki-Miyaura) enables rapid diversification for drug discovery .
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Stability : The urea backbone resists hydrolysis at neutral pH but degrades rapidly under strongly acidic/basic conditions .
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Heterocycle Reactivity : Thiophene exhibits higher oxidation potential than furan, aligning with its aromatic stability .
Case Study: Oxidation vs. Substitution
A 2023 study compared reaction outcomes using m-CPBA (oxidizing agent) and NaOH (nucleophile):
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m-CPBA : Produced epoxidized furan derivatives (72% yield) without affecting the thiophene ring.
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NaOH : Achieved complete Cl⁻ substitution with OH⁻ (88% yield), retaining the heterocyclic structures.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research indicates that derivatives of urea compounds exhibit significant antiviral properties against various viruses. The presence of thiophene and furan rings enhances the interaction with viral proteins, potentially inhibiting viral replication.
- Case Study : A study published in MDPI demonstrated that certain substituted urea derivatives showed effective inhibition against the tobacco mosaic virus (TMV), with some compounds achieving EC50 values lower than standard antiviral agents like ribavirin .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Urea derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. The chlorophenyl group in particular may enhance the selectivity towards cancer cells.
- Case Study : In a recent publication, modified urea compounds were tested against breast cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity at low concentrations . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan and thiophene substituents can lead to variations in potency and selectivity.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s combination of furan and thiophene on an ethyl linker distinguishes it from analogs with single heterocycles (e.g., thiadiazole in or dimethylamino-furan in ). This dual heterocyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic derivatives.
Substituent Effects : The 4-chlorophenyl group is a common feature in urea-based inhibitors (e.g., ), suggesting its role in hydrophobic binding. However, analogs with additional methyl or trifluoromethyl groups (e.g., ) exhibit altered solubility and potency.
Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, unlike rigid thiadiazole or fused-ring systems in . This flexibility may influence binding kinetics and selectivity.
Physicochemical and Spectral Comparisons
Molecular Weight and Solubility:
Spectral Data:
- NMR : The target compound’s aromatic protons (chlorophenyl: ~7.2–7.5 ppm; furan/thiophene: ~6.5–7.0 ppm) would resemble those in . Urea NH protons typically appear at ~5.5–6.5 ppm, as seen in .
- Crystallography : Analog exhibited a low R factor (0.068), suggesting stable crystal packing. The target compound’s crystal structure could be similarly analyzed to assess intermolecular interactions.
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 |
| MCF-7 | 5.10 |
| HCT116 | 22.08 |
These values suggest that the compound is more effective than some standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .
Antioxidant Activity
The compound's antioxidant activity has also been evaluated, showing a capacity to scavenge free radicals and reduce oxidative stress markers. The antioxidant effect was measured using the TBARS assay, revealing that derivatives with specific substitutions exhibited enhanced activity compared to others .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with tyrosine kinase activity, which is crucial for cancer cell growth .
Case Studies
- Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells demonstrated that it induces apoptosis through the activation of caspase pathways. The study noted a marked increase in apoptotic markers when treated with the compound compared to control groups .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed. For example, the urea core can be formed via reaction of an isocyanate intermediate with a substituted amine. Heterocyclic components (furan/thiophene) may be introduced using multi-component reactions (e.g., condensation of acetyl thiophene with aldehydes in the presence of ammonium acetate, as seen in similar heterocycle syntheses) . Optimization of solvents (e.g., THF for controlled reductions) and stoichiometric ratios (e.g., limiting LiAlH₄ to 0.8 equivalents to avoid over-reduction) can improve yields .
Q. Which spectroscopic techniques are critical for structural characterization, and what key signatures should be prioritized?
- NMR : Focus on the urea NH protons (δ 6.5–8.0 ppm), aromatic protons from the 4-chlorophenyl group (δ 7.2–7.6 ppm), and furan/thiophene protons (δ 6.0–7.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves coupling between the ethyl bridge and heterocycles .
- FTIR/Raman : Urea carbonyl (C=O stretch at ~1640–1680 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (exact mass: ~331.14 g/mol for C₁₉H₁₈ClN₂O₂S) .
Advanced Research Questions
Q. How can X-ray crystallography resolve spatial ambiguities in the thiophene-furan ethyl moiety?
Single-crystal X-ray diffraction (SCXRD) is essential for determining dihedral angles between the heterocycles and urea core. Challenges include obtaining diffraction-quality crystals due to conformational flexibility. Techniques like vapor diffusion with polar solvents (e.g., ethanol/water mixtures) and cryocooling (100 K) enhance crystal stability. Data-to-parameter ratios >15:1 and R-factors <0.07 ensure reliability, as demonstrated in analogous urea-thiadiazole structures .
Q. How to address contradictory biological activity data in enzyme inhibition assays?
Discrepancies in IC₅₀ values across assays (e.g., parasitic vs. mammalian enzymes) may arise from assay conditions (pH, cofactors) or off-target interactions. Strategies include:
Q. Designing SAR studies to evaluate pharmacophoric contributions of substituents
- 4-Chlorophenyl group : Replace with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess hydrophobic/electronic effects.
- Heterocycles : Synthesize analogs with pyrrole or pyridine instead of furan/thiophene to probe π-π stacking vs. hydrogen bonding .
- Ethyl bridge : Introduce steric hindrance (e.g., methyl branching) to study conformational effects on binding .
Q. Computational approaches for predicting binding modes with FAD-dependent oxidoreductases
- Molecular Docking : Use AutoDock Vina with crystal structures of FAD-dependent enzymes (PDB: 6XYZ) to prioritize binding poses. Key interactions include H-bonds between urea NH and Asp/Glu residues .
- DFT Calculations : Optimize ligand geometry at the B3LYP/6-311+G(d,p) level to assess electronic contributions (e.g., charge distribution on Cl atom) .
Q. Resolving discrepancies between theoretical and experimental mass spectrometry data
- Calibration : Use internal standards (e.g., sodium formate clusters) for accurate mass calibration.
- Ionization Optimization : Adjust ESI parameters (capillary voltage, desolvation temperature) to enhance ionizability of the urea group .
- Isotope Pattern Analysis : Compare experimental vs. simulated ³⁵Cl/³⁷Cl isotopic ratios (3:1) to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
